3,4-Difluoropyridine
Overview
Description
3,4-Difluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of two fluorine atoms at the 3rd and 4th positions of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. These properties make this compound a valuable building block in various chemical syntheses and applications.
Mechanism of Action
Target of Action
3,4-Difluoropyridine is a fluorinated pyridine derivative Fluoropyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties .
Mode of Action
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how this compound interacts with its targets.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various fluorinated compounds , which could potentially affect multiple biochemical pathways.
Result of Action
It is known that fluoropyridines are used in the synthesis of various fluorinated compounds , which could have diverse molecular and cellular effects.
Action Environment
It is known that the synthesis of fluoropyridines, including this compound, can be influenced by various reaction conditions .
Biochemical Analysis
Biochemical Properties
3,4-Difluoropyridine plays a crucial role in various biochemical reactions. Its electron-withdrawing fluorine atoms reduce the basicity of the pyridine ring, making it less reactive compared to its non-fluorinated counterparts. This property allows this compound to interact selectively with specific enzymes and proteins. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of stable enzyme-substrate complexes, affecting the enzyme’s catalytic activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to altered gene expression and changes in cellular metabolism. Additionally, this compound has been found to affect the expression of genes involved in oxidative stress responses, potentially leading to increased cellular resistance to oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The fluorine atoms in this compound enhance its ability to form hydrogen bonds and van der Waals interactions with target proteins. This compound can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain serine proteases by binding to their active sites and preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Its degradation products may also exhibit biological activity, which should be considered in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can selectively modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic flux of this compound can be influenced by the presence of other substrates or inhibitors of cytochrome P450 enzymes, affecting its overall metabolic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution to various cellular compartments. The localization and accumulation of this compound can be influenced by its physicochemical properties, such as its lipophilicity and molecular size . Additionally, the presence of fluorine atoms can enhance its ability to cross cell membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can modulate mitochondrial enzyme activity and influence cellular energy metabolism . Additionally, its interaction with nuclear proteins can affect gene expression and other nuclear processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Difluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). This reaction typically occurs under mild conditions and yields this compound with a high degree of purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions. The use of efficient fluorinating agents and optimized reaction conditions ensures high yield and cost-effectiveness. The scalability of this method makes it suitable for the commercial production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Substitution Reactions: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) is commonly used as a fluorinating agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed: The reactions of this compound can yield a wide range of products, including substituted pyridines, fluorinated aromatic compounds, and various heterocyclic derivatives .
Scientific Research Applications
3,4-Difluoropyridine has numerous applications in scientific research, including:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of biochemical pathways.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
- 2,5-Difluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to other difluoropyridine isomers, 3,4-Difluoropyridine exhibits unique reactivity due to the specific positioning of the fluorine atoms. This positioning influences the compound’s electronic properties and steric effects, making it distinct in terms of its chemical behavior and applications .
Properties
IUPAC Name |
3,4-difluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-1-2-8-3-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXCLIYVGKBOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376581 | |
Record name | 3,4-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82878-63-5 | |
Record name | 3,4-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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